2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol

Catalog No.
S6664832
CAS No.
1261984-83-1
M.F
C18H18N2O3S
M. Wt
342.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol

CAS Number

1261984-83-1

Product Name

2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol

IUPAC Name

2-hydroxy-4-(4-piperidin-1-ylsulfonylphenyl)benzonitrile

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C18H18N2O3S/c19-13-16-5-4-15(12-18(16)21)14-6-8-17(9-7-14)24(22,23)20-10-2-1-3-11-20/h4-9,12,21H,1-3,10-11H2

InChI Key

SMPYLYLPKWRHNN-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C#N)O

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C#N)O
2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol is a synthetic organic compound that is widely used in various fields of scientific research and industry. It belongs to the class of sulfonamides, and its chemical formula is C20H22N2O3S. The synthesized compound is usually presented as 95% pure, which guarantees its effectiveness and reliability in scientific experiments.
The synthesized compound appears as a white crystalline powder with a mild odor. Its melting point is approximately 166-167°C, and its molecular weight is 382.47 g/mol. The compound is poorly soluble in water, but its solubility in organic solvents, such as acetone and dichloromethane, is relatively high.
The synthesis of 2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol is a multistep process that involves the reactions of several chemical compounds under controlled conditions. The starting material is typically 4-nitrobenzenesulfonyl chloride, which reacts with piperidine and sodium hydroxide to produce 4-piperidinyl benzenesulfonate. The latter compound is then treated with sodium cyanide and p-nitrophenol, leading to the formation of the desired product, 2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol.
Several analytical methods are used to characterize and evaluate the quality of 2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol. These methods include high-performance liquid chromatography (HPLC), gas chromatography (GC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods can determine the compound's purity, identity, and structure.
Several studies have investigated the biological properties of 2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol. One of the most notable properties is its inhibitory effect on the enzyme carbonic anhydrase (CA). CA is involved in several physiological processes, including acid-base balance regulation, ion transport, and bicarbonate production. Inhibiting CA can be useful in treating various diseases, such as glaucoma, epilepsy, and cancer.
Various toxicity studies have been conducted to evaluate the safety of using 2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol in scientific experiments. The results of these studies showed that the compound has a relatively low toxicity profile. However, it is recommended to handle the compound with caution and to follow the appropriate safety measures, such as wearing personal protective equipment and working in a well-ventilated laboratory.
2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol has several applications in scientific experiments. Its inhibitory effect on CA makes it useful in developing drugs that can treat various diseases, as mentioned earlier. Additionally, the compound can be used as a reference material or standard in analytical chemistry studies, as well as a reagent in organic synthesis.
The research on 2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol is ongoing, and several studies are investigating its potential uses in different fields. These studies aim to identify the compound's full pharmacological profile, develop new strategies for synthesizing it, and evaluate its effectiveness in treating various diseases.
The potential implications of 2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol in various fields of research and industry are vast. In the pharmaceutical industry, the compound's inhibitory effect on CA makes it a promising drug candidate for treating various diseases. In analytical chemistry, the compound can be used as a reference material or standard for various analytical methods, such as HPLC and GC. Moreover, the compound's unique chemical structure makes it a useful reagent in organic synthesis.
Despite the promising potential of 2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, several limitations and challenges exist. One of the main limitations is the compound's low solubility in water, which limits its effectiveness in aqueous systems. Additionally, further studies are needed to fully elucidate the compound's pharmacological profile and possible side effects. Some of the potential future directions for research on 2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol include:
- Developing new strategies for synthesizing the compound
- Investigating the compound's effectiveness in other enzyme inhibitions
- Evaluating the compound's potential as a metal ion chelator
- Studying the compound's interactions with other physiological systems
- Assessing the compound's effectiveness in various drug delivery systems
- Investigating the compound's potential applications in environmental and material sciences.
In conclusion, 2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol is a versatile synthetic compound that has many potential applications in various fields of research and industry. Its inhibitory effect on the enzyme CA makes it a promising drug candidate for treating various diseases, and its unique chemical structure makes it useful in analytical chemistry and organic synthesis. While several limitations exist, ongoing research on the compound aims to address these limitations and identify new potential applications.

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

342.10381361 g/mol

Monoisotopic Mass

342.10381361 g/mol

Heavy Atom Count

24

Dates

Last modified: 11-23-2023

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